Bienvenue dans la boutique en ligne BenchChem!

Calpastatin Peptide B27-WT

calpain inhibition Ki determination enzyme kinetics

Calpastatin Peptide B27-WT (also cataloged as Acetyl-Calpastatin (184-210) (human), CAS 123714-50-1) is a 27‑amino acid synthetic peptide (Ac‑DPMSSTYIEELGKREVTIPPKYRELLA‑NH₂) derived from subdomain 1B of the endogenous human calpain inhibitor calpastatin. It acts as a potent, selective, and reversible inhibitor of both μ‑calpain (calpain I) and m‑calpain (calpain II), the two ubiquitous calcium‑activated cysteine proteases implicated in ischemic neuronal injury, traumatic brain/spinal cord damage, Alzheimer's disease, and cataract formation.

Molecular Formula C142H230N36O44S
Molecular Weight 3177.67
CAS No. 123714-50-1
Cat. No. B1148633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpastatin Peptide B27-WT
CAS123714-50-1
Molecular FormulaC142H230N36O44S
Molecular Weight3177.67
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151)/t74-,75-,76-,77+,78+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,110-,111-,112-,113-,114-/m0/s1
InChIKeyZXJCOYBPXOBJMU-HSQGJUDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calpastatin Peptide B27-WT (CAS 123714-50-1): A High-Selectivity Endogenous Calpain Inhibitor Peptide for Neuroprotection and Protease Research


Calpastatin Peptide B27-WT (also cataloged as Acetyl-Calpastatin (184-210) (human), CAS 123714-50-1) is a 27‑amino acid synthetic peptide (Ac‑DPMSSTYIEELGKREVTIPPKYRELLA‑NH₂) derived from subdomain 1B of the endogenous human calpain inhibitor calpastatin . It acts as a potent, selective, and reversible inhibitor of both μ‑calpain (calpain I) and m‑calpain (calpain II), the two ubiquitous calcium‑activated cysteine proteases implicated in ischemic neuronal injury, traumatic brain/spinal cord damage, Alzheimer's disease, and cataract formation . Unlike broad‑spectrum small‑molecule calpain inhibitors that also hit cathepsins and other off‑target proteases, B27‑WT retains the native inhibitor's exceptional specificity, making it the preferred molecular tool for target‑validation studies and for therapeutic development programs that require a highly selective calpain blockade .

Why Calpastatin Peptide B27-WT Cannot Be Substituted by Generic Small-Molecule Calpain Inhibitors


Generic substitution of Calpastatin Peptide B27-WT with commonly used small‑molecule calpain inhibitors such as ALLN (calpain inhibitor I), ALLM (calpain inhibitor II), MDL 28170, PD150606, or E64 is scientifically unjustified because these agents uniformly lack the target‑selectivity that B27‑WT provides . The widely used peptide aldehydes (e.g., ALLN, ALLM) inhibit calpains with Ki values in the 100–220 nM range but also potently block cathepsins B and L (Ki ≈ 0.15–0.5 nM for cathepsin L) and partially inhibit the proteasome, leading to confounding multi‑protease inhibition in cellular and in vivo experiments . Similarly, E64 and its cell‑permeable analog E64d are broad‑spectrum cysteine‑protease inhibitors that block calpains, cathepsins B/L, and papain with comparable potency . In contrast, B27‑WT discriminates between μ‑calpain (Ki = 0.2 nM) and cathepsin L (Ki = 6 μM) by a factor of 30,000, providing a selectivity window that is indispensable for studies where calpain‑specific inhibition must be unambiguously demonstrated . This quantitative selectivity gap means that any experiment substituting a generic inhibitor for B27‑WT risks misattributing biological effects to calpain when they are in fact caused by cathepsin or proteasome inhibition.

Quantitative Differential Evidence for Calpastatin Peptide B27-WT vs. Closest Comparators


Sub-Nanomolar Calpain Inhibition Potency: B27-WT (Ki = 0.2 nM) vs. PD150606 (Ki = 210 nM)

Calpastatin Peptide B27-WT inhibits human μ‑calpain with a Ki of 0.2 nM . The widely used non‑peptide calpain inhibitor PD150606 inhibits μ‑calpain with a Ki of 210 nM (0.21 μM) under comparable in vitro enzyme‑assay conditions . This represents a 1,050‑fold difference in binding affinity in favor of B27-WT. The greater potency translates directly to lower working concentrations required in cellular assays, reducing the risk of solvent toxicity and off‑target effects at high compound loadings.

calpain inhibition Ki determination enzyme kinetics

Protease Selectivity: 30,000‑Fold Discrimination Between μ‑Calpain and Cathepsin L for B27-WT vs. MDL 28170 and ALLN

B27-WT inhibits μ‑calpain with Ki = 0.2 nM and cathepsin L with Ki = 6 μM, yielding a selectivity ratio of 30,000:1 . In contrast, MDL 28170 (calpain inhibitor III) shows Ki = 8 nM for calpain I and Ki = 24 nM for cathepsin B, a selectivity ratio of only 3:1 . ALLN (calpain inhibitor I) inhibits calpain I with Ki = 190 nM but cathepsin L with an even tighter Ki = 500 pM (0.5 nM), meaning it actually prefers cathepsin L over calpain by 380‑fold . This inverted selectivity makes ALLN unsuitable for experiments requiring calpain‑specific inhibition, a limitation that B27-WT entirely overcomes.

protease selectivity cathepsin L off-target profiling

Molecularly Defined Mechanism: B27-WT Binds Calpain via Two Structurally Characterized Hot Spots, Enabling Rational Control vs. Irreversible Covalent Inhibitors

Systematic β‑alanine scanning mutagenesis and kinetic analysis have identified two 'hot spots' in B27‑WT—Leu¹¹‑Gly¹² and Thr¹⁷‑Ile¹⁸‑Pro¹⁹—within which residues critical for inhibitory function are clustered . Mutation of any single key residue in either hot spot (e.g., Leu¹¹→Ala or Ile¹⁸→Ala) results in a dramatic loss of inhibitory activity, quantitatively demonstrating that specific side‑chain interactions, not merely peptide backbone occupancy, drive potency . By contrast, irreversible covalent inhibitors such as Z‑LLY‑FMK (calpain inhibitor IV) and E64 alkylate the active‑site cysteine and lack this graded mutational sensitivity, making them incapable of distinguishing between calpain isoforms or between calpain and related cysteine proteases . B27‑WT also acts reversibly, allowing temporal control of calpain activity in pulse‑chase experiments .

structure-activity relationship hot spot mutagenesis reversible inhibition

Endogenous Cell-Permeable Peptide with Intrinsic Membrane Translocation vs. Conjugate‑Dependent Penetratin‑Fused Variants

Calpastatin Peptide B27-WT (the 27‑residue acetylated peptide corresponding to calpastatin exon 1B) is directly cell‑permeable without requiring conjugation to cell‑penetrating peptides (CPPs) such as penetratin or poly‑arginine . Commercial specifications from Sigma‑Aldrich/Calbiochem explicitly state that the peptide is 'cell‑permeable' and that it blocks down‑regulation of PKCε in intact rat pituitary GH4C1 cells when supplied as the unconjugated acetylated peptide . In contrast, alternative calpastatin‑derived peptide sequences (e.g., the CS peptide used in 11R‑CS fusion constructs) require fusion to 11 poly‑arginine residues to achieve intracellular delivery, adding synthetic complexity and potentially altering the peptide's biodistribution and target engagement profile . The intrinsic cell permeability of B27‑WT simplifies experimental protocols and eliminates variables introduced by CPP conjugation.

cell permeability peptide delivery intracellular target engagement

In Vivo Neuroprotection: B27‑WT Reduces Neurological Deficit After Subarachnoid Hemorrhage vs. Small‑Molecule Inhibitor PD150606 Showing Inverted Selectivity in Cells

In a rat model of subarachnoid hemorrhage (SAH), treatment with Calpastatin Peptide (B27‑WT) significantly reduced SAH‑induced body weight loss and neurological deficit scores at 72 hours post‑injury compared with untreated SAH controls . The peptide also attenuated blood‑brain barrier disruption and brain edema, demonstrating functional neuroprotective efficacy in a clinically relevant acute brain injury model . In parallel experiments comparing different calpain inhibitors in photoreceptor degeneration models, the calpastatin peptide reduced photoreceptor cell death after both short and prolonged exposure, whereas the small‑molecule inhibitor Calpain Inhibitor XI showed protective effects only after short‑term application and became toxic upon prolonged exposure . This temporal window advantage is consistent with the high selectivity of B27‑WT, which avoids the cumulative off‑target toxicity that limits chronic dosing of less selective small‑molecule calpain inhibitors.

subarachnoid hemorrhage neuroprotection in vivo efficacy

Validated Comparator Control: B27‑WT Hot‑Spot Mutants as Definitive Negative Controls vs. Commercially Available Inactive Analogs with Undefined Binding Profiles

Mutagenesis studies on B27‑WT have identified specific single‑residue substitutions (e.g., within the Leu¹¹‑Gly¹² and Thr¹⁷‑Ile¹⁸‑Pro¹⁹ hot spots) that abolish inhibitory activity while leaving the peptide's physicochemical properties essentially unchanged . These well‑characterized loss‑of‑function mutants serve as rigorous negative controls in cellular assays, enabling researchers to attribute observed effects specifically to calpain inhibition rather than to non‑specific peptide effects . In contrast, many commercially available 'inactive analog' or 'control peptide' products—such as scrambled‑sequence peptides or Calpastat‑Ala mutants—lack published quantitative characterization of their residual binding to calpain or other proteases, making them less reliable as experimental controls . The availability of structurally defined inactive B27‑WT mutants thus provides a quality‑control advantage for experimental reproducibility.

negative control mutant peptide experimental rigor

Optimal Procurement Application Scenarios for Calpastatin Peptide B27-WT Based on Quantitative Evidence


Calpain Target Validation in Neurodegenerative Disease Models Requiring Protease‑Specific Inhibition

When investigating the role of calpain in Alzheimer's disease, cerebral ischemia, or traumatic brain injury models, B27‑WT provides the 30,000‑fold selectivity over cathepsin L that is essential for excluding off‑target cysteine protease effects . Use B27‑WT at 50–100 nM in neuronal culture or 1–10 μM for in vivo administration (based on the IC50 of 20 nM for purified calpain II and 27 μM in LCLC 103H cellular assays) to achieve complete calpain blockade without cathepsin L co‑inhibition .

In Vivo Neuroprotection Studies in Subarachnoid Hemorrhage and Acute Brain Injury

B27‑WT has demonstrated statistically significant reduction in neurological deficit scores and blood‑brain barrier disruption at 72 h post‑SAH in rat models . This validated in vivo efficacy, combined with the absence of time‑dependent toxicity seen with small‑molecule calpain inhibitors, makes B27‑WT the inhibitor of choice for preclinical studies requiring sustained calpain inhibition over 24–72 h windows in CNS injury models .

Calpain‑Specific Biochemical Assays Requiring Reversible and Titratable Inhibition

For enzymology studies measuring calpain kinetics, substrate profiling, or inhibitor screening, B27‑WT's reversible binding mechanism (as opposed to the irreversible covalent modification by Z‑LLY‑FMK or E64) enables washout experiments, competitive binding analyses, and accurate Ki determinations . The well‑characterized hot‑spot mutants (Leu¹¹‑Gly¹² and Thr¹⁷‑Ile¹⁸‑Pro¹⁹) further allow structure‑activity relationship studies that are impossible with broad‑spectrum covalent inhibitors .

Procurement for Multi‑Site Consortium Studies Requiring Standardized Calpain Inhibition

For multi‑center preclinical trials or consortium‑based target‑validation programs, B27‑WT offers batch‑to‑batch consistency (≥95% purity by HPLC, defined molecular weight 3177.63 Da, lyophilized trifluoroacetate salt form) and a well‑documented selectivity profile that ensures reproducible calpain inhibition across laboratories . The commercial availability from major vendors (Sigma‑Aldrich/Calbiochem Cat. No. 208902) with certificates of analysis further supports procurement standardization .

Quote Request

Request a Quote for Calpastatin Peptide B27-WT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.